N-[1-[2-[(1-ethoxy-3-methylbutan-2-yl)amino]acetyl]piperidin-4-yl]-2-methylbenzamide
Description
N-[1-[2-[(1-ethoxy-3-methylbutan-2-yl)amino]acetyl]piperidin-4-yl]-2-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a benzamide group, and an ethoxy-substituted butyl chain, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-[1-[2-[(1-ethoxy-3-methylbutan-2-yl)amino]acetyl]piperidin-4-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c1-5-28-15-20(16(2)3)23-14-21(26)25-12-10-18(11-13-25)24-22(27)19-9-7-6-8-17(19)4/h6-9,16,18,20,23H,5,10-15H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXAHDGGYJUBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(C)C)NCC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-[(1-ethoxy-3-methylbutan-2-yl)amino]acetyl]piperidin-4-yl]-2-methylbenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethoxy-substituted butyl chain, and the attachment of the benzamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-[(1-ethoxy-3-methylbutan-2-yl)amino]acetyl]piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-[1-[2-[(1-ethoxy-3-methylbutan-2-yl)amino]acetyl]piperidin-4-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-[2-[(1-ethoxy-3-methylbutan-2-yl)amino]acetyl]piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-[2-[(1-ethoxy-3-methylbutan-2-yl)amino]acetyl]piperidin-4-yl]-2-methylbenzamide include other piperidine derivatives, benzamides, and ethoxy-substituted compounds. Examples include:
- Piperidine derivatives with different substituents.
- Benzamide compounds with varying side chains.
- Ethoxy-substituted molecules with different core structures.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
